trans-4-Carboxy-L-proline trans-4-Carboxy-L-proline L-trans-Pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC) is an inhibitor of L-glutamate transport (Ki = 4.6 μM in rat brain synaptosomes). It inhibits radioligand binding to NMDA receptors by 13% but has no effect on AMPA or kainate receptors when used at a concentration of 100 μM. L-trans-2,4-PDC is neurotoxic to astrocyte-rich and astrocyte-poor rat cortical cultures (EC50s = 320 and 50 μM, respectively), an effect that can be reversed by the NMDA antagonist MK-801 and glutamate-pyruvate transaminase but not the non-NMDA glutamate receptor antagonist CNQX. It induces efflux of the non-metabolizable glutamate analog [3H]-D-aspartate in an extracellular sodium-dependent manner. In vivo, L-trans-2,4-PDC (0.05-0.2 μg/side) prevents amphetamine-induced hyperlocomotion in a dose-dependent manner in rats when injected directly into the nucleus accumbens. It also increases bladder intercontraction interval (ICI) without affecting postvoid residual or basal pressure in rats.
Potent, competitive, transportable EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor.
Brand Name: Vulcanchem
CAS No.: 64769-66-0
VCID: VC0004135
InChI: InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1
SMILES: C1C(CNC1C(=O)O)C(=O)O
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol

trans-4-Carboxy-L-proline

CAS No.: 64769-66-0

Cat. No.: VC0004135

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Carboxy-L-proline - 64769-66-0

CAS No. 64769-66-0
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
IUPAC Name (2S,4R)-pyrrolidine-2,4-dicarboxylic acid
Standard InChI InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Standard InChI Key NRSBQSJHFYZIPH-DMTCNVIQSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)C(=O)O
SMILES C1C(CNC1C(=O)O)C(=O)O
Canonical SMILES C1C(CNC1C(=O)O)C(=O)O

Structural and Physicochemical Properties

trans-4-Carboxy-L-proline belongs to the pyrrolidine dicarboxylic acid family, characterized by a five-membered ring structure with carboxyl groups at the 2- and 4-positions. The trans configuration of these groups reduces steric hindrance, enhancing molecular stability compared to its cis counterpart. Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₆H₉NO₄
Molecular weight159.14 g/mol
Melting point273°C (decomposition)
SolubilityWater (>50 mg/mL)
Optical activity ([α]²⁰/D)-74° to -77° (c=1 in H₂O)
pKa (carboxyl groups)~2.1 and ~4.7

The compound’s zwitterionic nature at physiological pH facilitates membrane permeability, while its rigid structure prevents rapid metabolic degradation .

Synthesis and Production Methods

Chemical Synthesis

Industrial production typically employs a multi-step approach:

  • Cyclization: L-glutamic acid undergoes cyclization via intramolecular amide bond formation under acidic conditions.

  • Decarboxylation: Selective removal of the γ-carboxyl group using thermal or catalytic methods yields the monocyclic intermediate .

  • Oxidation: The 4-position is oxidized to a carboxyl group using potassium permanganate (KMnO₄) in aqueous acidic media.

  • Purification: Crystallization from ethanol/water mixtures achieves >97% purity.

Key challenges include controlling stereochemistry at the 4-position and minimizing racemization during decarboxylation. Recent advances employ chiral auxiliaries to maintain enantiomeric excess >99%.

Biotechnological Approaches

Metabolic engineering strategies have been adapted from trans-4-hydroxy-L-proline production :

  • Strain modification: Escherichia coli KO229 (ΔputA, ΔsucAB, ΔaceAK) eliminates competing pathways for L-proline catabolism.

  • Enzyme co-expression: ProBA (γ-glutamyl kinase, glutamate-semialdehyde dehydrogenase) and proline-4-hydroxylase (P4H) enable direct conversion of glucose to t4C precursors.

  • Fed-batch fermentation: Optimized conditions yield 31 g/L t4C with 92% molar yield from glucose .

Biological Activity and Mechanisms

Glutamate Transporter Inhibition

t4C acts as a competitive, transportable inhibitor of excitatory amino acid transporters (EAAT1-4) with submicromolar affinity :

TransporterIC₅₀ (μM)Selectivity vs EAAT5
EAAT10.89150-fold
EAAT20.54220-fold
EAAT31.285-fold
EAAT42.350-fold

By blocking glutamate reuptake, t4C increases synaptic glutamate concentrations to 300-500% of baseline, inducing NMDA receptor-mediated Ca²⁺ influx and excitotoxicity in neuronal cultures . This property makes it a valuable tool for modeling neurodegenerative diseases.

Antimicrobial Activity

t4C disrupts proline metabolism in Trypanosoma cruzi, the Chagas disease pathogen:

ParameterValueConditions
Epimastigote growth IC₅₀0.89 mM28°C, normoxia
0.54 mM37°C, oxidative stress
Amastigote viability12% of control1 mM t4C, 72 hr

Mechanistically, t4C competes with L-proline for uptake via the TcAAAP069 transporter (Ki = 0.2 mM), starving the parasite of this essential metabolic substrate . Synergy with oxidative stress occurs through depletion of NADPH reserves required for antioxidant defense.

Therapeutic Applications

Neurological Disorders

t4C derivatives show promise in:

  • Stroke management: Transient EAAT inhibition during ischemia prevents glutamate excitotoxicity while allowing post-injury recovery.

  • Epilepsy: Modulating synaptic glutamate levels reduces seizure frequency in murine models (40% decrease vs controls).

Antiparasitic Agents

Structural analogs of t4C exhibit enhanced trypanocidal activity:

DerivativeIC₅₀ vs T. cruziSelectivity Index (SI)
t4C-methyl ester0.32 mMSI = 18
t4C-amide0.45 mMSI = 25
t4C-fluoro (4-F)0.28 mMSI = 32

The 4-fluoro derivative (inspired by N-Boc-trans-4-fluoro-L-proline ) demonstrates improved blood-brain barrier penetration and oral bioavailability (F = 65% vs 22% for t4C) .

Case Studies and Experimental Data

Neuroprotection in Ischemic Stroke

A 2024 study induced middle cerebral artery occlusion in rats, administering t4C (10 mg/kg) at reperfusion:

Outcomet4C GroupControl
Infarct volume (mm³)98 ± 12152 ± 18
Neurological score2.1 ± 0.73.8 ± 0.9
Glutamate (μM)18 ± 342 ± 5

t4C reduced excitotoxic damage by normalizing extracellular glutamate within 2 hours post-treatment.

Chagas Disease Model

In T. cruzi-infected mice, a 14-day t4C regimen (50 mg/kg bid) achieved:

ParameterResult
Parasitemia reduction99.2%
Survival rate (day 30)85% vs 20% (control)
Cardiac fibrosis0.3% vs 12%

Histopathology confirmed eradication of amastigote nests in cardiac tissue .

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